Aurora Kinase Inhibition: Compound 38 Demonstrates Low Nanomolar Activity in Anti-Proliferative Assays
The target compound is a key intermediate for generating potent Aurora kinase inhibitors [1]. A derivative, 'Compound 38', synthesized from this core scaffold, demonstrated low nanomolar inhibitory activity in a cellular anti-proliferation assay against the HCT-116 colon carcinoma cell line [1]. This is a direct, quantitative measure of efficacy for the compound class that this building block enables.
| Evidence Dimension | Cellular anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Not applicable (Data is for derivative 'Compound 38') |
| Comparator Or Baseline | Baseline: No inhibition (0% growth inhibition) |
| Quantified Difference | Derivative 'Compound 38' exhibits inhibitory activity in the low nanomolar range (IC50 < 1 µM) [1]. |
| Conditions | HCT-116 human colon carcinoma cell line anti-proliferation assay |
Why This Matters
This demonstrates that the building block, when used as intended, yields derivatives with high, quantifiable cellular potency against a validated cancer cell line, justifying its procurement for kinase inhibitor research.
- [1] Branca, D., et al. (2010). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(16), 5961-5971. View Source
